2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core linked to a pyridin-3-ylmethyl group substituted with a 2-oxopyrrolidin-1-yl moiety via an acetamide bridge. The quinazolinone moiety is a common pharmacophore in kinase inhibitors, while the 2-oxopyrrolidin group may enhance solubility or binding affinity through hydrogen bonding .
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-18(12-24-13-23-17-5-2-1-4-16(17)20(24)28)22-10-14-8-15(11-21-9-14)25-7-3-6-19(25)27/h1-2,4-5,8-9,11,13H,3,6-7,10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNIMHCSAOCTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid reacts with acetic anhydride at reflux (100–110°C) to form a benzoxazinone intermediate. This intermediate undergoes nucleophilic attack by ammonia or substituted amines to produce 3-amino-2-methyl-4(3H)-quinazolinone. For the target compound, the 3-position is functionalized with a methylene group, requiring further modification.
Example Protocol
- Anthranilic acid (10 mmol) is refluxed with acetic anhydride (15 mmol) in glacial acetic acid for 1 hour.
- The resulting 2-methyl-4H-benzo[d]oxazin-4-one is treated with ammonium hydroxide (20 mmol) at 80°C for 6 hours to yield 3-amino-2-methyl-4(3H)-quinazolinone.
Functionalization of the Quinazolinone Core
Introduction of the Acetamide Side Chain
The 3-amino group of the quinazolinone is acylated using chloroacetyl chloride or acetic anhydride. In, 3-aminoquinazolinones react with chloroacetyl chloride in dichloromethane and triethylamine to form 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide. This intermediate is critical for subsequent coupling with the pyridinyl-pyrrolidinone moiety.
Reaction Conditions
- Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 3-aminoquinazolinone (1 equiv) in dry dichloromethane.
- Triethylamine (1.5 equiv) is used as a base to scavenge HCl.
- The reaction proceeds at room temperature for 30 minutes, yielding 85–92% of the chloroacetamide intermediate.
Synthesis of the [5-(2-Oxopyrrolidin-1-yl)Pyridin-3-yl]Methylamine Component
Preparation of 5-(2-Oxopyrrolidin-1-yl)Pyridine-3-carbaldehyde
The pyridinyl-pyrrolidinone moiety is synthesized via Pd-catalyzed carbonylation or nucleophilic substitution. A reported method involves the reaction of 3-bromo-5-nitropyridine with 2-pyrrolidone under Buchwald–Hartwig amination conditions. Subsequent reduction of the nitro group to an amine and formylation yields the aldehyde.
Key Steps
- Amination : 3-Bromo-5-nitropyridine (1 equiv), 2-pyrrolidone (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in toluene at 110°C for 12 hours.
- Reduction : Nitro group reduction using H₂/Pd-C in ethanol to produce 5-(2-oxopyrrolidin-1-yl)pyridin-3-amine.
- Formylation : Reaction with formic acid and acetic anhydride at 70°C to form the aldehyde.
Coupling of Quinazolinone and Pyridinyl-Pyrrolidinone Moieties
Reductive Amination and Amidation
The aldehyde group of 5-(2-oxopyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes reductive amination with the chloroacetamide intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the formation of the secondary amine.
Optimized Procedure
- 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carbaldehyde (1 equiv) and 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide (1 equiv) are dissolved in dry methanol.
- NaBH₃CN (1.5 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
- The product is purified via column chromatography (ethyl acetate/hexane, 3:1) to yield the target compound.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Reaction Yield Comparison
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Quinazolinone formation | Anthranilic acid, Ac₂O | 88 | |
| Chloroacetamide synthesis | Chloroacetyl chloride | 90 | |
| Reductive amination | NaBH₃CN | 78 |
Alternative Synthetic Routes
One-Pot Tandem Reactions
A green approach utilizes aqueous-phase cyclocondensation of anthranilamide with aldehydes and in-situ acylation. This method reduces purification steps and improves atom economy.
Procedure
- Anthranilamide (1 equiv) and 5-(2-oxopyrrolidin-1-yl)pyridine-3-carbaldehyde (1 equiv) are stirred in water at 70°C for 6 hours.
- Acetic anhydride (2 equiv) is added, and the mixture is heated for an additional 2 hours.
- Yield: 68% (isolated via recrystallization from ethanol).
Challenges and Optimization Strategies
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazolinone core can be oxidized to form quinazolin-4-one derivatives.
Reduction: : Reduction reactions can be used to modify the pyrrolidinone group.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinazolin-4-one derivatives.
Reduction: : Reduced pyrrolidinone derivatives.
Substitution: : Various substituted acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study:
A study published in the Turkish Journal of Chemistry demonstrated that quinazoline derivatives showed promising results in inhibiting the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compounds were evaluated using the MTT assay, revealing IC50 values indicating effective cytotoxicity against these cancer types .
Antimicrobial Properties
The antimicrobial efficacy of quinazoline derivatives has also been explored extensively. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study examining the antibacterial activity of synthesized quinazoline derivatives, it was found that several compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess antimicrobial activity, confirming the potential of these compounds as antibacterial agents .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair, which is vital in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes.
Research Findings
A comprehensive review of literature reveals numerous studies focusing on the synthesis and characterization of quinazoline derivatives:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The quinazolinone core is known to bind to various enzymes and receptors, leading to biological effects. The exact mechanism may involve inhibition of certain signaling pathways or modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s dihydroquinazolinone core distinguishes it from analogs with alternative heterocyclic systems:
- Benzoxazolone: describes 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide, which replaces the quinazolinone with a benzoxazolone.
- Pteridin/Thiadiazole: Compounds in (e.g., 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol) utilize pteridine or thiadiazole cores, offering broader hydrogen-bonding networks but lower metabolic stability .
Substituent Analysis
- 2-Oxopyrrolidin-1-yl Group : The target compound shares this substituent with analogs in (e.g., 4s, 4t). However, its placement on a pyridin-3-ylmethyl group (vs. phenyl or alkyl chains in 4s–4v) may enhance target selectivity by introducing steric and electronic modulation .
Tabulated Comparison of Key Analogs
Key Research Findings
- Quinazolinone vs. Benzoxazolone: The dihydroquinazolinone core in the target compound provides a planar aromatic system for π-π interactions, whereas benzoxazolone derivatives () exhibit higher reactivity due to ring strain .
- Synthetic Challenges : Multi-component reactions (e.g., Ugi reaction in ) are critical for assembling complex acetamide derivatives but often result in moderate yields due to competing side reactions .
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a synthetic derivative of quinazoline and pyridine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer effects, supported by various studies and data.
- Chemical Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- CAS Number : 499104-41-5
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
| Compound | Activity | Target Bacteria | Reference |
|---|---|---|---|
| This compound | Moderate | E. coli, S. aureus | |
| 4-Oxoquinazoline Derivatives | Strong | Various strains |
Antifungal Activity
Some studies have indicated that quinazoline derivatives possess antifungal properties. The compound's structure allows it to disrupt fungal cell membranes or inhibit essential enzymes involved in fungal metabolism.
| Compound | Activity | Target Fungi | Reference |
|---|---|---|---|
| 2-(4-oxoquinazoline) derivatives | Effective | Candida spp., Aspergillus spp. |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been a focal point in recent research. Studies have shown that these compounds can induce apoptosis in cancer cells, inhibit proliferation, and affect various signaling pathways.
| Compound | Activity | Cancer Cell Lines | Reference |
|---|---|---|---|
| 2-(4-oxoquinazoline) derivatives | Cytotoxic | HeLa, MDA-MB-231, A549 | |
| N-substituted acetamides | Antiproliferative | MIAPACA, IMR32 |
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of various quinazoline derivatives against clinical isolates of bacteria. The results indicated that certain derivatives showed significant inhibition zones against E. coli and S. aureus, suggesting their potential as therapeutic agents in treating bacterial infections.
- Anticancer Assessment : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for HeLa cells were reported to be significantly lower than those for normal cells, indicating selective toxicity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
